

Experimental setup for in vitro studies of Dentigerumycin

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Compound of Interest

Compound Name: *Dentigerumycin*

Cat. No.: B1262932

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Application Notes: In Vitro Profiling of Dentigerumycin

Introduction **Dentigerumycin** is a cyclic depsipeptide natural product originally isolated from the actinobacterium *Pseudonocardia* sp., which lives in a symbiotic relationship with the fungus-growing ant *Apterostigma dentigerum*.^[1] This compound and its analogues, such as **Dentigerumycin** E, have demonstrated significant and selective biological activities, making them promising candidates for further investigation in drug development. **Dentigerumycin** exhibits potent antifungal properties, selectively inhibiting the parasitic fungus *Escovopsis* sp., which threatens the ants' fungal gardens, and the opportunistic human pathogen *Candida albicans*.^[2] Furthermore, related compounds like **Dentigerumycin** E have shown antiproliferative and antimetastatic activities against various human cancer cell lines, indicating a broader therapeutic potential.^[3] The N-OH and carboxylic acid functional groups are thought to be essential for this biological activity.

These application notes provide detailed protocols for the in vitro evaluation of **Dentigerumycin**'s antifungal and cytotoxic properties.

Data Presentation: Biological Activity of Dentigerumycin

The following table summarizes the reported minimum inhibitory concentrations (MIC) of **Dentigerumycin** against key fungal species. This quantitative data is crucial for comparative

analysis and for establishing effective concentrations in further experimental studies.

Compound	Target Organism	Assay Type	Result (MIC)	Reference
Dentigerumycin	Escovopsis sp.	Liquid Culture Assay	2.8 μ M	[2]
Dentigerumycin	Candida albicans (wild type)	Liquid Culture Assay	1.1 μ M	[2]
Dentigerumycin	C. albicans ATCC10231	Liquid Culture Assay	1.1 μ M	[2]
Dentigerumycin	C. albicans ATCC200955 (Amphotericin-resistant)	Liquid Culture Assay	1.1 μ M	[2]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **Dentigerumycin** against fungal strains, such as *Candida albicans*, using the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[4]

Materials:

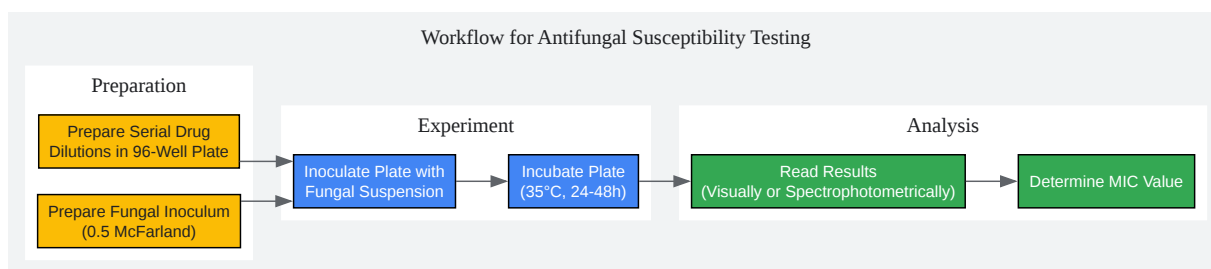
- **Dentigerumycin** stock solution (e.g., 1 mg/mL in DMSO)
- Fungal strain (e.g., *C. albicans*)
- RPMI-1640 medium, buffered with MOPS
- Sterile 96-well flat-bottom microplates

- Spectrophotometer or microplate reader (530 nm)
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland standard
- Incubator (35-37°C)

Procedure:

- Inoculum Preparation:
 1. Culture the fungal strain on a suitable agar plate for 24-48 hours.
 2. Harvest several colonies and suspend them in sterile saline.
 3. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 4. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately $1-5 \times 10^3$ CFU/mL.
- Drug Dilution:
 1. Prepare a serial 2-fold dilution of the **Dentigerumycin** stock solution in RPMI-1640 medium in a separate plate or tubes.
 2. Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate, except for the first column.
 3. Add 200 µL of the highest concentration of **Dentigerumycin** to the first well of each row and serially dilute 100 µL across the plate. Discard the final 100 µL from the last drug-containing well. This results in 100 µL per well with decreasing concentrations of the compound.
- Inoculation:

1. Add 100 μ L of the prepared fungal inoculum to each well, bringing the final volume to 200 μ L.
 2. Include a positive control (inoculum without drug) and a negative control (medium only).
- Incubation:
 1. Cover the plate and incubate at 35°C for 24-48 hours.
 - MIC Determination:
 1. The MIC is defined as the lowest concentration of **Dentigerumycin** that causes a significant inhibition of fungal growth (e.g., ~50% or more) compared to the positive control, determined by visual inspection or by reading the optical density at 530 nm.



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Workflow for Antifungal Susceptibility Testing

Protocol 2: Cytotoxicity Assessment (MTT Assay)

This protocol describes how to assess the cytotoxic effects of **Dentigerumycin** on a mammalian cell line (e.g., human gingival fibroblasts or various cancer cell lines) using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.^[5] This assay measures cell viability based on mitochondrial activity.

Materials:

- **Dentigerumycin** stock solution (e.g., 1 mg/mL in DMSO)
- Mammalian cell line of interest
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well flat-bottom microplates
- MTT solution (5 mg/mL in sterile PBS)
- DMSO (cell culture grade)
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader (570 nm)

Procedure:

- Cell Seeding:
 1. Harvest and count cells from a sub-confluent culture.
 2. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
 3. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- Compound Treatment:
 1. Prepare serial dilutions of **Dentigerumycin** in complete culture medium.
 2. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of **Dentigerumycin**.
 3. Include vehicle controls (medium with the same percentage of DMSO used for the highest drug concentration) and untreated controls.
 4. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

- MTT Addition:

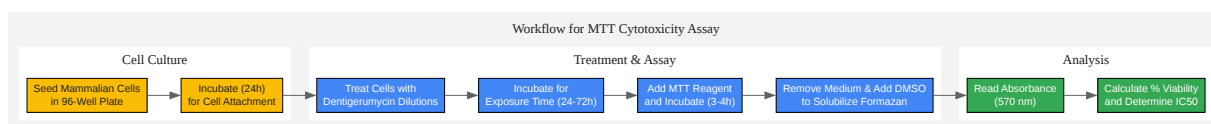
1. After incubation, add 20 μ L of MTT solution (5 mg/mL) to each well.
2. Incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

- Formazan Solubilization:

1. Carefully remove the medium from each well.
2. Add 150 μ L of DMSO to each well to dissolve the formazan crystals.
3. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

- Data Acquisition:

1. Measure the absorbance of each well at 560-570 nm using a microplate reader.
2. Calculate cell viability as a percentage relative to the untreated control wells.
3. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.



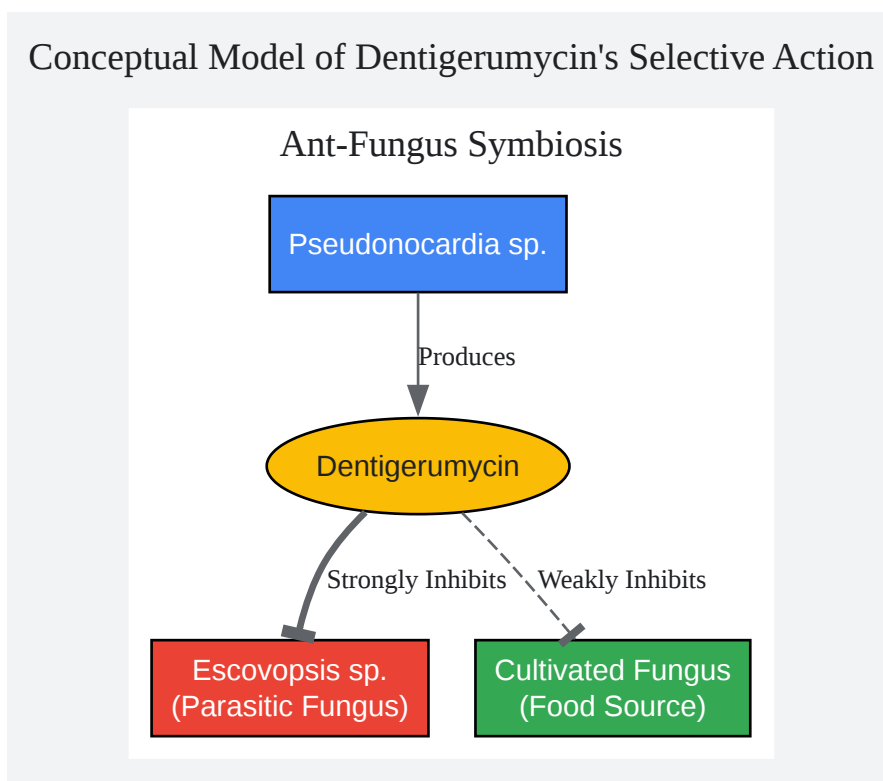
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Workflow for MTT Cytotoxicity Assay

Conceptual Models of Action

While the precise molecular targets of **Dentigerumycin** are not fully elucidated, the following diagrams illustrate its known biological effects and selective action.

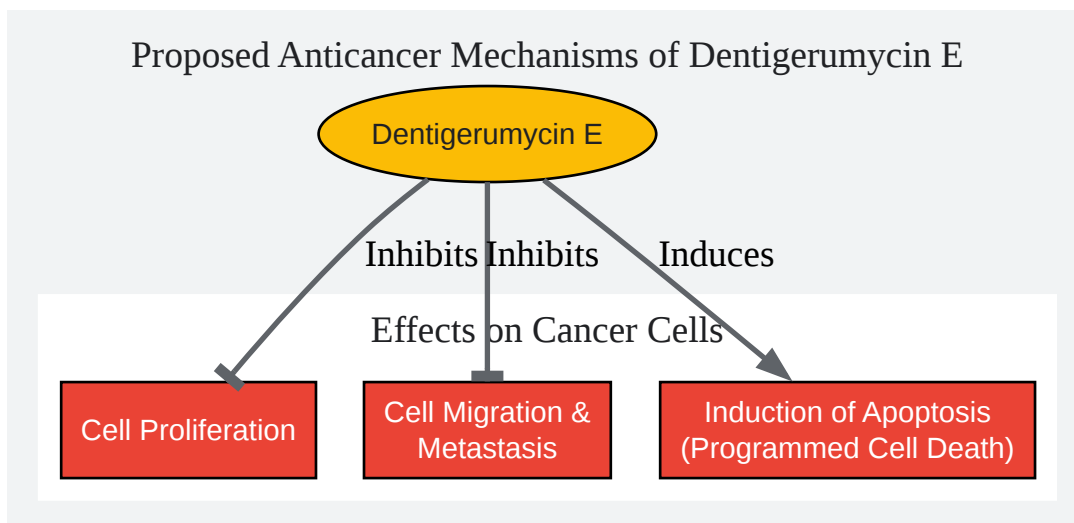
This diagram illustrates the symbiotic context from which **Dentigerumycin** was discovered. The *Pseudonocardia* bacterium produces the compound to selectively eliminate the parasitic *Escovopsis* fungus while having minimal effect on the ants' cultivated fungal food source.[2]



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Conceptual Model of **Dentigerumycin**'s Selective Action

This diagram outlines the observed anticancer effects of **Dentigerumycin E**. Bacteriocins and similar peptides often act by selectively targeting cancer cell membranes and inducing programmed cell death pathways.[6] **Dentigerumycin E** has been shown to inhibit both cell proliferation and metastasis in cancer cell lines.



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Proposed Anticancer Mechanisms of **Dentigerumycin E**

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